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molecular formula C9H8F4O2 B156099 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol CAS No. 83282-91-1

4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol

Cat. No. B156099
M. Wt: 224.15 g/mol
InChI Key: YFHZSPDQKWFAPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06294576B1

Procedure details

0.50 Gram of 3-(2-methyl-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid chloride {containing the stereoisomers in a ratio of (1R)-trans form: (1R)-cis form: (1S)-trans form: (1S)-cis form =32.5:17.5:32.5:17.5} was added to a mixture of 0.55 g of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol, 0.23 g of pyridine and 7 ml of tetrahydrofuran under ice-cooling. The resulting mixture was heated to room temperature and stirred at room temperature for 8 hours. The reaction mixture was poured into about 20 ml of ice water and extracted twice with 40 ml of ethyl acetate. The combined ethyl acetate layer was washed with a saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate and then concentrated under reduced pressure. The resultant residue was subjected to silica gel column chromatography to obtain 0.74 g (yield: 80%) of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl 3-(2-methyl-1-propenyl)-2,2-dimethylcyclopropanecarboxylate (hereinafter referred to as the present compound 2).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.55 g
Type
reactant
Reaction Step Two
Quantity
0.23 g
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:12])=[CH:3][CH:4]1[CH:6]([C:7](Cl)=[O:8])[C:5]1([CH3:11])[CH3:10].[CH3:13][O:14][CH2:15][C:16]1[C:23]([F:24])=[C:22]([F:25])[C:19]([CH2:20][OH:21])=[C:18]([F:26])[C:17]=1[F:27].N1C=CC=CC=1>O1CCCC1>[CH3:1][C:2]([CH3:12])=[CH:3][CH:4]1[CH:6]([C:7]([O:21][CH2:20][C:19]2[C:18]([F:26])=[C:17]([F:27])[C:16]([CH2:15][O:14][CH3:13])=[C:23]([F:24])[C:22]=2[F:25])=[O:8])[C:5]1([CH3:11])[CH3:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=CC1C(C1C(=O)Cl)(C)C)C
Step Two
Name
Quantity
0.55 g
Type
reactant
Smiles
COCC1=C(C(=C(CO)C(=C1F)F)F)F
Name
Quantity
0.23 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
7 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
ice water
Quantity
20 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
form
CUSTOM
Type
CUSTOM
Details
(1R)-cis form: (1S)-trans form
TEMPERATURE
Type
TEMPERATURE
Details
cooling
EXTRACTION
Type
EXTRACTION
Details
extracted twice with 40 ml of ethyl acetate
WASH
Type
WASH
Details
The combined ethyl acetate layer was washed with a saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
CC(=CC1C(C1C(=O)OCC1=C(C(=C(C(=C1F)F)COC)F)F)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.74 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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